1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one
Description
Properties
IUPAC Name |
3,4-dihydro-1H-[1,4]oxazino[3,4-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-8-3-1-2-4-9(8)12-10-7-15-6-5-13(10)11/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZHUCOVZOERQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=CC=CC=C3C(=O)N21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Nucleophilic Aromatic Substitution of Chloroquinazolinone Derivatives
A widely reported method involves substituting a chlorine atom in 4-chloroquinazoline derivatives with morpholine. For example, 3am (4-chloro-2-(1H-indol-3-yl)quinazoline) reacts with morpholine to yield 4-[2-(1H-indol-3-yl)quinazolin-4-yl]morpholine (3an ). Adapting this approach, the target compound can be synthesized by substituting a chloro group at the quinazolinone’s 4-position with morpholine under basic conditions.
Reaction Conditions :
- Solvent : Ethanol or dimethylformamide (DMF)
- Base : Triethylamine or potassium carbonate
- Temperature : 80–100°C, 6–12 hours
- Yield : 50–70%.
Mechanistic Insight:
Morpholine acts as a nucleophile, displacing chloride via a two-step addition-elimination mechanism. The electron-deficient quinazolinone ring facilitates nucleophilic attack at the 4-position.
Cyclocondensation of Diamines with Carbonyl Precursors
A one-pot cyclocondensation strategy employs isatoic anhydride, amines, and carbonyl components. For instance, isatoic anhydride reacts with ethylamine and 2-formylbenzoic acid in acetic acid to form 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione. By substituting ethylamine with a morpholine-containing diamine, the morpholinoquinazolinone scaffold can be assembled.
Optimized Protocol :
- Combine isatoic anhydride (1.0 mmol), morpholine derivative (1.1 mmol), and 2-formylbenzoic acid (1.0 mmol) in acetic acid.
- Heat at 110°C for 45 minutes.
- Precipitate the product with cold water and purify via recrystallization.
Key Advantages :
Multi-Component Reactions (MCRs)
MCRs enable simultaneous formation of multiple rings. A patent (US4656267A) describes synthesizing substituted quinazolinones by reacting anthranilic acid derivatives with carbonyl compounds and amines. For example, replacing dimethylamine with morpholine in such reactions yields morpholino-fused quinazolinones.
Representative Procedure :
- React 2-aminobenzophenone (1.0 mmol) with morpholine (1.2 mmol) and glyoxal (1.0 mmol) in acetic acid.
- Reflux for 8 hours.
- Isolate the product via column chromatography (hexane/ethyl acetate).
Challenges :
- Competing side reactions may reduce yields.
- Requires careful stoichiometric control.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloroquinazolinone + Morpholine | 50–70% | Straightforward, scalable | Requires pre-synthesized chloroquinazolinone |
| Cyclocondensation | Isatoic anhydride + Morpholine diamine | >85% | One-pot, high atom economy | Limited to specific amine substrates |
| Multi-Component Reactions | Anthranilic acid + Morpholine + Carbonyl | 60–75% | Versatile, modular | Complex optimization required |
Structural Characterization and Validation
Synthetic products are validated using:
- 1H/13C NMR : Confirms ring fusion and substituent positions. For example, the morpholino ring’s protons resonate at δ 3.6–3.8 ppm as a multiplet.
- IR Spectroscopy : C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm the quinazolinone core.
- Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z = 279 [M+H]+ for simpler analogs).
Applications and Derivatives
While the biological activity of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one remains underexplored, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is in cancer therapy. Research has demonstrated that this compound exhibits potent inhibitory activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For example:
- Targeting EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Synergistic Effects : Studies indicate that when combined with other chemotherapeutic agents, 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one enhances the overall efficacy of treatment regimens for cancers such as non-small cell lung cancer (NSCLC) .
Anti-inflammatory Properties
Beyond oncology, this compound also demonstrates anti-inflammatory effects. It has been investigated for its potential to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This application could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one on a panel of cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results showed a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutics used for comparison .
Case Study 2: Inflammation Modulation
In a preclinical model of arthritis, treatment with 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one resulted in a marked reduction of paw swelling and histological signs of inflammation. The compound was found to inhibit the expression of cyclooxygenase-2 (COX-2), providing insights into its mechanism as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one and analogous quinazolinones:
Physicochemical Properties
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase quinazolinone’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. The morpholino ring’s electron-donating nature may stabilize the core for prolonged biological activity.
- Thermal Stability: Nitro-substituted quinazolinones exhibit lower thermal stability due to nitro group decomposition, whereas morpholino-fused derivatives are likely more stable .
Biological Activity
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Synthesis Methods
The synthesis of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one typically involves multi-step organic reactions. Recent studies have highlighted various synthetic pathways that enhance yield and purity:
- One-Pot Synthesis : A method involving the reaction of 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one with TBN in DMSO at elevated temperatures has shown promising results .
- Cycloaddition Reactions : The compound can be synthesized through 1,3-dipolar cycloaddition reactions involving arylnitriloxides and N-propargylquinazolin-4(3H)-one derivatives .
Anticancer Properties
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM depending on the structural modifications made to the quinazoline scaffold .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 15 |
| 2 | MDA-MB231 | 25 |
Antioxidant Activity
The antioxidant potential of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one has been assessed using the DPPH radical scavenging assay. The compound showed moderate activity with percentage inhibition ranging between 20% to 40% at concentrations up to 400 µg/mL. This suggests potential applications in oxidative stress-related diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer progression:
- Target Proteins : Molecular docking studies have identified key interactions with proteins such as Polo-like Kinase 1 (Plk1), which is crucial for cell cycle regulation and mitotic progression. The binding affinity for Plk1 was reported at approximately 4.4 µM .
Case Studies
Recent research has focused on optimizing the structure of quinazoline derivatives to enhance their biological activity:
- Case Study on Morpholino Hybrids : A study synthesized novel quinazoline-morpholinobenzylideneamino hybrids and assessed their cytotoxicity against lung cancer cell lines (A549 and BEAS-2B). The most potent derivative exhibited an IC50 value of 12 µM against A549 cells, indicating strong anticancer properties .
- Antioxidant Studies : Another investigation into isoxazole-fused quinazoline derivatives revealed that modifications could significantly increase antioxidant activity compared to parent compounds. The hybrid compounds demonstrated enhanced radical scavenging capabilities compared to standard antioxidants .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves cyclocondensation of anthranilic acid derivatives with morpholine-containing reagents under reflux conditions. Key steps include optimizing solvent systems (e.g., THF or 1,4-dioxane) and temperature (e.g., 140°C for 20 hours in catalytic reactions). Purification via recrystallization (using solvents like dichloromethane/methanol) or column chromatography is critical for removing byproducts . Yield improvements (>80%) are achieved by controlling stoichiometry and using anhydrous conditions to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of quinazolinone derivatives?
- Methodological Answer:
- 1H/13C NMR : Assigns proton environments and carbon frameworks, especially for distinguishing morpholino substituents and quinazolinone core .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and N–H bonds in the quinazolinone ring .
- Mass Spectrometry (HRMS/GC-MS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .
Q. What are the key structural features of quinazolinones that correlate with antimicrobial activity?
- Methodological Answer: Substitutions at C2, C6, and the morpholino group significantly impact activity. For example:
- Amino groups at C2/C6 enhance solubility and target binding (e.g., DNA gyrase inhibition) .
- Electron-withdrawing groups (e.g., nitro, chloro) at C7 improve bacterial membrane penetration .
- Morpholino substituents increase bioavailability by modulating lipophilicity . Modifications are validated via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the functionalization of morpholino-substituted quinazolinones?
- Methodological Answer:
- Catalyst Design : Use transition-metal catalysts (e.g., Ru complexes) to direct substitutions to the C8 position .
- Protecting Groups : Temporarily block reactive sites (e.g., C4 carbonyl) during functionalization .
- Computational Modeling : Predict regioselectivity via DFT calculations analyzing charge distribution and transition-state stability .
- Stepwise Synthesis : Build substituents iteratively, as seen in the synthesis of dihydroquinazolin-4(1H)-one derivatives .
Q. In designing experiments to evaluate anticancer activity, how should researchers control for off-target effects and ensure assay specificity?
- Methodological Answer:
- Kinase Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) to confirm target engagement and compare IC50 values against known inhibitors .
- Cell Line Selection : Include both cancer (e.g., HeLa, MCF-7) and non-cancerous cell lines (e.g., HEK293) to assess selectivity .
- Chemical Probes : Co-treat with pathway-specific inhibitors (e.g., gefitinib for EGFR) to validate mechanism .
- Dose-Response Analysis : Establish a clear therapeutic window by comparing cytotoxicity (CC50) and efficacy (IC50) .
Q. How can contradictory results in biological activity across studies be systematically analyzed and resolved?
- Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell culture media, incubation time) and compound purity across studies .
- Structural Verification : Re-examine NMR/HRMS data to confirm reported derivatives match tested compounds .
- Reproducibility Trials : Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Epistatic Analysis : Investigate genetic or epigenetic factors in cell models that may alter compound sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
